![molecular formula C8H9IO2Zn B3416360 3,4-Dimethoxyphenylzinc iodide CAS No. 738580-38-6](/img/structure/B3416360.png)
3,4-Dimethoxyphenylzinc iodide
Overview
Description
3,4-Dimethoxyphenylzinc iodide is a chemical compound with the molecular formula C8H9IO2Zn . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenylzinc iodide consists of 8 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 2 oxygen atoms, and 1 zinc atom . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
3,4-Dimethoxyphenylzinc iodide is available in a liquid form . The molecular weight is 329.44 . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Electrochemical Analysis and Energy Storage
One application involves the use of iodide salts, similar in context to 3,4-Dimethoxyphenylzinc iodide, in electrochemical analysis and energy storage. For instance, studies have shown the potential use of iodide-based materials in rechargeable batteries and electroanalysis. This includes work on iodide/triiodide redox couples, which play a crucial role in dye-sensitized solar cells (DSSC) and redox flow batteries, offering insights into their electrochemical behavior and application in high-energy-density batteries (Weng et al., 2017) (Bay et al., 2006).
Analytical Chemistry
In analytical chemistry, the properties of iodide and iodine compounds have been exploited for the detection and quantification of iodine in complex matrices, such as table salt and environmental samples. This includes methodologies for converting iodate to iodide before analysis, highlighting the chemical's utility in developing sensitive and selective analytical techniques (Gupta et al., 2011) (Shelor & Dasgupta, 2011).
Material Science and Organic Synthesis
In material science and organic synthesis, research has focused on the synthesis and characterization of new compounds and materials utilizing iodide derivatives. These studies include the development of novel redox couples and hole transport materials for application in solar cells, as well as the exploration of iodide complexes for nonlinear optical materials and X-ray imaging applications. Such research underscores the versatility of iodide-based compounds in synthesizing materials with desirable electronic and photophysical properties (Cabau et al., 2015) (Gopan et al., 2021).
properties
IUPAC Name |
1,2-dimethoxybenzene-5-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEUZVGREOQAJB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenylzinc iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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